molecular formula C8H5BrN2 B097392 3-Bromo-1,5-naphthyridine CAS No. 17965-71-8

3-Bromo-1,5-naphthyridine

Cat. No.: B097392
CAS No.: 17965-71-8
M. Wt: 209.04 g/mol
InChI Key: DQTDPFYKQAQVJU-UHFFFAOYSA-N
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Description

3-Bromo-1,5-naphthyridine, also known as 3-Bromo-Naphthyridine, is a heterocyclic compound containing a six-membered ring of atoms with one nitrogen, one bromine, and four carbon atoms. It is a colorless solid that has been used in the synthesis of various organic compounds. It has also been used in the study of biochemical and physiological effects on the body, as well as in laboratory experiments.

Scientific Research Applications

Synthesis and Chemical Reactions

  • Amination Reactions : 3-Bromo-1,5-naphthyridine undergoes amination reactions with potassium amide in liquid ammonia, leading to the formation of various amino derivatives, as demonstrated in several studies. These reactions are significant for the synthesis of isomeric amino- and bromo-1,5-naphthyridines, which are key intermediates in organic synthesis (Haak & Plas, 2010), (Czuba, 2010).

  • Bromination and Nucleophilic Substitution : The bromination of 1,5-naphthyridine derivatives, including this compound, is a key reaction for generating various brominated compounds. These reactions are important for studying the reactivity and mechanistic aspects of bromo-naphthyridines (Malm, Börnfeldt, & Gronowitz, 1994).

  • Formation of Naphthyridine Derivatives : The reactions of this compound with potassium amide lead to the formation of different naphthyridine derivatives, showcasing its versatility in synthesizing heterocyclic compounds (Czuba & Woźniak, 2010).

Biological Applications

  • Antimalarial Potential : Certain derivatives of this compound exhibit significant antimalarial activity, as shown in studies where these compounds effectively cured mice infected with Plasmodium vinckei vinckei (Barlin & Tan, 1985).

  • Phosphodiesterase Inhibition : Transforming 3-bromo-1,6-naphthyridin-2(1H)-ones to thiazolo[4,5-b][1,6]naphthyridin-2(1H)-ones increases their cAMP phosphodiesterase (PDE) III inhibitory potency, indicating potential applications in medical research (Singh et al., 1995).

  • Diverse Biological Activities : 1,8‐Naphthyridine derivatives, closely related to this compound, have shown a range of biological activities including antimicrobial, antiviral, anticancer, and anti-inflammatory properties, highlighting the potential of these compounds in therapeutic research (Madaan et al., 2015).

Safety and Hazards

3-Bromo-1,5-naphthyridine is harmful if swallowed and may cause skin irritation and serious eye damage . It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapours/spray and using this substance only outdoors or in a well-ventilated area .

Future Directions

1,5-Naphthyridine derivatives, including 3-Bromo-1,5-naphthyridine, have significant importance in the field of medicinal chemistry because many of them exhibit a wide variety of biological activities . Future research will likely continue to explore the synthesis, reactivity, and applications of these compounds .

Biochemical Analysis

Biochemical Properties

3-Bromo-1,5-naphthyridine plays a significant role in biochemical reactions, particularly in the formation of metal complexes and cross-coupling reactions . This compound interacts with various enzymes and proteins, often acting as a ligand that binds to metal ions. For instance, it can form complexes with palladium, which are used in Suzuki cross-coupling reactions to create derivatives of 1,5-naphthyridine . These interactions are crucial for the synthesis of biologically active molecules and the study of enzyme mechanisms.

Cellular Effects

The effects of this compound on cellular processes are diverse and depend on the specific cell type and context. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of certain kinases and transcription factors, leading to changes in gene expression profiles . Additionally, it may affect cellular metabolism by interacting with metabolic enzymes, thereby altering the flux of metabolites through various pathways.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism is its ability to bind to metal ions and form stable complexes . These complexes can inhibit or activate enzymes by altering their conformation or catalytic activity. Furthermore, this compound can interact with DNA and RNA, potentially affecting transcription and translation processes. The compound’s bromine atom plays a crucial role in these interactions, enhancing its binding affinity and specificity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is relatively stable under standard storage conditions but may degrade when exposed to light or high temperatures . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro models. These effects include prolonged modulation of enzyme activity and gene expression, which can be observed over several days or weeks.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with dosage. At low doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity or improved metabolic function . At higher doses, this compound can become toxic, leading to adverse effects such as oxidative stress, inflammation, and cellular damage. These threshold effects highlight the importance of careful dosage optimization in preclinical studies.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with metabolic enzymes and cofactors . This compound can influence the levels of various metabolites by modulating enzyme activity and altering metabolic flux. For example, this compound may inhibit certain dehydrogenases, leading to changes in the levels of key metabolic intermediates. These effects can have downstream consequences on cellular energy production and biosynthetic processes.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to particular cellular compartments, where it can exert its biochemical effects. For instance, this compound may be transported into the nucleus by nuclear transport proteins, allowing it to interact with DNA and RNA.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function . This compound can be directed to specific organelles or compartments through targeting signals or post-translational modifications. For example, this compound may be localized to the mitochondria, where it can influence mitochondrial function and energy production. Additionally, its presence in the nucleus can affect gene expression and chromatin structure.

Properties

IUPAC Name

3-bromo-1,5-naphthyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2/c9-6-4-8-7(11-5-6)2-1-3-10-8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQTDPFYKQAQVJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(C=N2)Br)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90512182
Record name 3-Bromo-1,5-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90512182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17965-71-8
Record name 3-Bromo-1,5-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90512182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-bromo-1,5-naphthyridine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To a stirred mixture of 1,5-naphthyridine (C-1) (50.0 g, 384 mmol, 1.0 eq) and sodium acetate (62.9 g, 768 mmol, 2.0 eq) in acetic acid (300 mL) at 80° C., a solution of bromine (67.5 g, 422 mmol, 1.1 eq) in acetic acid (80 mL) was added dropwise while keeping the reaction temperature at 80° C. to 90° C. After stirring for 2 h at 80° C., the reaction was complete based on TLC analysis. The resulting mixture was cooled to RT and then filtered. The filtrate was concentrated in vacuo and the residue was purified by flash column chromatography on silica gel (0-30% ethyl acetate-petroether) to afford the desired product 3-bromo-1,5-naphthyridine (C-2) (36.5 g, 45% yield) as a pale yellow solid. 1H NMR (300 MHz, CDCl3-d6) δ: 8.97 (m, 2H), 8.57 (s, 1H), 8.37 (d, J=8.4 Hz, 1H), 7.65 (m, 1H); ESI-MS m/z: 208.96 [M+H]+.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
62.9 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
67.5 g
Type
reactant
Reaction Step Two
Quantity
80 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the main reaction 3-bromo-1,5-naphthyridine undergoes with potassium amide in liquid ammonia?

A1: The research paper focuses on the reactivity of this compound with potassium amide (KNH2) in liquid ammonia. While the abstract doesn't specify the exact reaction products, it suggests that the reaction leads to ring transformations. [] This type of reaction is common for halogenated heterocycles in the presence of strong bases like potassium amide.

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